4,5-dimethyl-1H-pyrazol-3-amine

Description

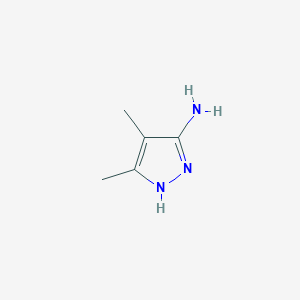

4,5-Dimethyl-1H-pyrazol-3-amine (CAS: 91159-73-8) is a heterocyclic organic compound with the molecular formula C₅H₉N₃. It belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound features methyl substituents at the 4- and 5-positions of the pyrazole ring and an amine group at the 3-position (Figure 1). This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

4,5-dimethyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVPUGQZJRFFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406109 | |

| Record name | 4,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91159-73-8 | |

| Record name | 4,5-dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones. For instance, the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into different pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

4,5-Dimethyl-1H-pyrazol-3-amine is a compound of increasing interest in various scientific fields due to its unique chemical structure and promising biological activities. This article delves into its applications, particularly in medicinal chemistry, agriculture, and material science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties, making it suitable for developing new antibiotics and antifungal agents. Its efficacy against pathogens like Staphylococcus aureus and Escherichia coli has been demonstrated through disc diffusion methods .

- Anti-inflammatory Potential : Research indicates that derivatives of pyrazole compounds can inhibit inflammatory pathways, which may lead to new treatments for conditions characterized by chronic inflammation .

- Anticancer Properties : Some studies suggest that this compound derivatives can inhibit cancer cell proliferation, showcasing potential as anticancer agents .

Agricultural Applications

The compound is also being explored for its utility in agriculture:

- Herbicides and Pesticides : Due to its biological activity, this compound is being investigated as a potential herbicide and fungicide. Its ability to disrupt the growth of certain weeds and fungi could lead to safer agricultural practices .

Material Science

In addition to biological applications, this compound can serve as a precursor in organic synthesis:

- Dyes and Fluorescent Substances : The unique structure of pyrazole compounds allows them to be used in the synthesis of dyes and fluorescent materials. This application is particularly relevant in the fields of material science and nanotechnology .

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against standard strains like E. coli and S. aureus, suggesting their potential as new therapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

Research published in the International Journal of Pharmaceutical Sciences Review highlighted the anti-inflammatory effects of pyrazole derivatives. The study noted that certain compounds showed promising results in inhibiting pro-inflammatory cytokines, positioning them as potential candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways. The amino group at position 3 allows it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position Isomers: 1,5-Dimethyl-1H-pyrazol-3-amine

Molecular Formula : C₅H₉N₃ (identical to 4,5-dimethyl isomer)

Key Differences :

- Substituent positions: Methyl groups at 1- and 5-positions vs. 4- and 5-positions in the target compound.

- This isomer is used in the synthesis of bromodomain inhibitors, such as compound 36 in , highlighting its role in medicinal chemistry .

Extended Heterocyclic Systems: Pyrazolo-Pyridines

Example : 4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine ()

Molecular Formula : C₉H₁₀N₄

Key Differences :

- Applications : Used in synthesizing polycyclic compounds like 9–14 (Scheme 2, ), which exhibit enhanced binding affinity in heterocyclic drug candidates .

Heterocyclic Core Modifications: Oxadiazole Derivatives

Example : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (–5)

Molecular Formula : C₇H₉N₅O

Key Differences :

- Core Structure : Replaces pyrazole with a 1,2,5-oxadiazole ring, altering electronic distribution and hydrogen-bonding capacity.

Aromatic vs. Aliphatic Substituents: 3,4-Diphenyl-1H-pyrazol-5-amine

Molecular Formula : C₁₅H₁₃N₃

Key Differences :

- Substituents : Bulky phenyl groups at 3- and 4-positions vs. methyl groups in the target compound.

- Physicochemical Impact : Increased lipophilicity and molecular weight (212.29 g/mol vs. 111.15 g/mol) enhance membrane permeability but reduce solubility. This compound is explored in kinase inhibitors and antimicrobial agents .

Biological Activity

4,5-Dimethyl-1H-pyrazol-3-amine (commonly referred to as DMPA) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes two methyl groups and an amine functional group. This compound has garnered attention in various fields due to its diverse biological activities, including antimicrobial, antioxidant, and potential enzyme inhibition properties. The following sections provide a detailed overview of its biological activity, supported by case studies and research findings.

- Molecular Formula: C₅H₈N₄

- Molecular Weight: Approximately 124.14 g/mol

- Structure: The compound features a five-membered ring containing two nitrogen atoms at positions 1 and 2, with methyl groups at positions 4 and 5.

Antimicrobial Activity

Research has demonstrated that DMPA exhibits notable antimicrobial properties against various microorganisms. In a study evaluating several pyrazole derivatives, DMPA was found to have significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

| Klebsiella pneumoniae | 125 µg/mL |

| Pseudomonas aeruginosa | 250 µg/mL |

| Candida albicans | 62.5 µg/mL |

These results indicate that DMPA and its derivatives could serve as potential candidates for developing new antimicrobial agents .

Antioxidant Activity

DMPA has also been evaluated for its antioxidant properties. The compound demonstrated significant scavenging activity on free radicals, which is essential in preventing oxidative stress-related diseases. Comparative studies showed that DMPA's antioxidant capacity was comparable to standard antioxidants like butylhydroxytoluene (BHT) .

Enzyme Inhibition

The potential of DMPA as an enzyme inhibitor has been explored in various studies. It was found to interact selectively with specific enzymes, modulating their activity effectively. For instance, computational docking studies revealed that DMPA could bind to target proteins involved in metabolic pathways, influencing their function .

Case Studies

-

Antimicrobial Efficacy Study :

A series of synthesized pyrazole derivatives, including DMPA, were tested against a panel of pathogenic microorganisms. The study utilized the broth microdilution method to determine MIC values. The results indicated that compounds with similar structures to DMPA exhibited promising antimicrobial activities, particularly against Candida species . -

Antioxidant Screening :

In vitro assays assessed the antioxidant potential of DMPA using DPPH and ABTS radical scavenging methods. The findings suggested that DMPA effectively reduced oxidative stress markers in cellular models, highlighting its therapeutic potential in oxidative stress-related conditions . -

Enzyme Interaction Studies :

A detailed analysis of the binding affinity of DMPA to various enzymes was conducted using molecular docking techniques. Results indicated that DMPA showed a high binding affinity for certain kinases, suggesting its role as a selective inhibitor with potential applications in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.